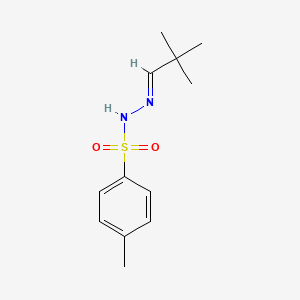
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide typically involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylpropylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Aplicaciones Científicas De Investigación
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . The hydrazide group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
P-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
Benzenesulfonic acid: Another strong acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide is unique due to its combination of a sulfonic acid group and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
76357-56-7 |
|---|---|
Fórmula molecular |
C12H18N2O2S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
N-[(E)-2,2-dimethylpropylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-13-9-12(2,3)4/h5-9,14H,1-4H3/b13-9+ |
Clave InChI |
NLBJMRFPAKOOSM-UKTHLTGXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


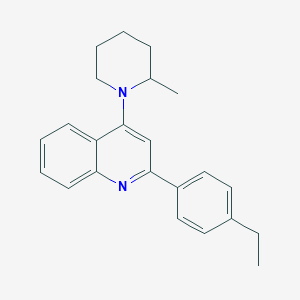
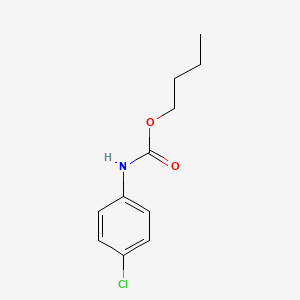
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
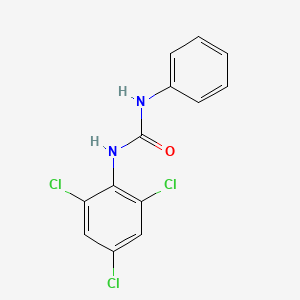

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


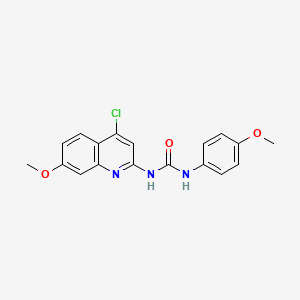
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
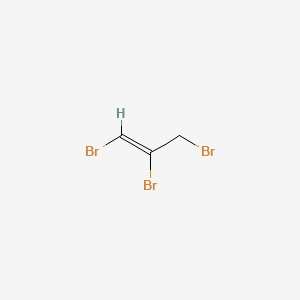

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

